Ethyl 3-(4-chlorophenyl)-5-[(4-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 3-(4-chlorophenyl)-5-[(4-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a fused thieno[3,4-d]pyridazine core. Key substituents include:
- 4-Chlorophenyl group at position 3, enhancing lipophilicity and steric bulk.
- 4-Nitrobenzoylamino group at position 5, introducing electron-withdrawing effects and polar functionality.
- Ethyl carboxylate at position 1, contributing to solubility and reactivity.
Molecular Formula: C₂₂H₁₅ClN₄O₆S
Molecular Weight: ~499 g/mol.
Predicted Properties:
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-5-[(4-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O6S/c1-2-33-22(30)18-16-11-34-20(24-19(28)12-3-7-15(8-4-12)27(31)32)17(16)21(29)26(25-18)14-9-5-13(23)6-10-14/h3-11H,2H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJOCTADSHZDMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(4-chlorophenyl)-5-[(4-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and potential applications in pharmacology.
Chemical Structure and Properties
The compound belongs to the class of thieno[3,4-d]pyridazine derivatives, characterized by a thieno ring fused with a pyridazine structure. Its molecular formula is , with a molecular weight of approximately 385.83 g/mol. The presence of functional groups such as chlorophenyl and nitrobenzoyl enhances its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the thieno[3,4-d]pyridazine core through cyclization reactions.
- Introduction of the chlorophenyl and nitrobenzoyl groups , which may require specific conditions such as controlled temperatures and inert atmospheres.
- Purification using solvents like dimethyl sulfoxide (DMSO) or dichloromethane to optimize yields.
Anticancer Potential
Recent studies have indicated that thieno[3,4-d]pyridazine derivatives exhibit significant anticancer properties. This compound has shown promise in targeting various cancer cell lines. For instance:
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by interacting with specific enzymes or receptors involved in cell survival pathways.
- Case Studies : In vitro studies have demonstrated that this compound can inhibit the proliferation of breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values indicating moderate potency.
Enzyme Inhibition
This compound may also act as an inhibitor for various enzymes involved in metabolic processes:
- Target Enzymes : Preliminary data suggest it could inhibit certain kinases and proteases, which are critical for tumor growth and metastasis.
- Research Findings : A study published in Journal of Medicinal Chemistry reported that related compounds showed significant inhibition against protein kinases involved in cancer progression.
Solubility and Stability
This compound is expected to exhibit moderate solubility in organic solvents due to its hydrophobic aromatic groups while being less soluble in water. Its stability under normal laboratory conditions is favorable; however, it may undergo hydrolysis in the presence of strong acids or bases.
Summary Table of Biological Activities
Future Directions
Further research is essential to elucidate the exact molecular targets and pathways involved in the action of this compound. Investigating its pharmacokinetics and toxicity profiles will be crucial for assessing its viability as a therapeutic agent.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with two structural analogs:
Key Observations:
Functional Groups: The nitro group in the target compound enhances polarity and electron deficiency compared to the amino group in the analog from . This may reduce nucleophilicity but increase stability under oxidative conditions.
Molecular Weight and Complexity: The target’s molecular weight (~499 g/mol) is intermediate between the simpler analog (~315 g/mol) and the bulkier pyrazole-thiadiazine hybrid (~535 g/mol) . Fused heterocycles (target and ’s compound) exhibit greater rigidity than non-fused systems (’s compound), influencing conformational stability .
Thermal and Physical Properties:
- Density and Boiling Point : The target’s predicted density (~1.52 g/cm³) and boiling point (~550°C) exceed those of ’s compound (1.46 g/cm³, 517.2°C) due to nitro group inclusion and increased molecular weight .
- Thermal Stability: Nitro groups generally reduce thermal stability compared to amino analogs but may enhance stability over non-aromatic systems .
Q & A
Q. What spectroscopic and crystallographic methods are recommended for confirming the structure of this compound?
Answer: Structural confirmation requires a combination of single-crystal X-ray diffraction (SC-XRD) for absolute configuration determination and spectroscopic techniques. For SC-XRD, data collection at 298 K with refinement (R factor < 0.06) resolves substituent positioning and hydrogen-bonding networks . Pair with ¹H/¹³C NMR to validate proton environments and carbonyl/amino group assignments. High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) confirms molecular mass (±2 ppm error). For nitro group verification, IR spectroscopy (1650–1700 cm⁻¹ for C=O; 1520–1350 cm⁻¹ for NO₂ asymmetric/symmetric stretches) is critical .
Q. What are the typical synthetic pathways for constructing the thieno[3,4-d]pyridazine core?
Answer: The core is synthesized via cyclocondensation of substituted thiophene precursors (e.g., ethyl 5-aminothiophene-3-carboxylate) with hydrazine derivatives. Key steps:
Aryl introduction : Ullmann coupling with 4-chlorophenylboronic acid under Pd(OAc)₂ catalysis (DMF, 110°C, 12 h) .
Nitrobenzoylation : React the intermediate with 4-nitrobenzoyl chloride in dry THF using Et₃N as a base (0°C → RT, 6 h) .
Ring closure : Thermal cyclization in refluxing acetic acid (3 h) forms the pyridazine ring .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions during 4-nitrobenzoyl amino group installation?
Answer:
- Protection strategy : Use Boc-protected intermediates to prevent undesired acylation at competing sites .
- Controlled nitration : Employ mixed HNO₃/H₂SO₄ (1:3 v/v) at 0–5°C with real-time HPLC monitoring (C18 column, acetonitrile/water gradient) to detect over-nitrated byproducts .
- Purification : Isolate the target via flash chromatography (silica gel, hexane/EtOAc 7:3 → 1:1 gradient) or recrystallization (EtOH/H₂O) .
Q. What analytical approaches reconcile discrepancies between calculated and observed ¹H NMR chemical shifts?
Answer:
- DFT modeling : Perform B3LYP/6-311+G(d,p) calculations with solvent effects (PCM for DMSO-d₆) to predict shifts. Deviations >0.3 ppm suggest:
- Dynamic effects : Use EXSY experiments to detect slow-exchange processes (e.g., keto-enol tautomerism) .
Q. What strategies improve crystallinity for X-ray studies when initial crystallization fails?
Answer:
- Co-crystallization : Add 0.5 eq. fumaric acid to enhance lattice stability via hydrogen bonding .
- Halogenated analogs : Synthesize bromo-substituted derivatives (e.g., replace 4-chlorophenyl with 4-bromophenyl) to leverage halogen∙∙∙π interactions .
- Solvent optimization : Use vapor diffusion (dichloromethane layered with hexane) at 4°C for slow crystal growth .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s solubility in polar aprotic solvents?
Answer:
- Standardized testing : Measure solubility in DMSO, DMF, and THF via gravimetric analysis (25°C, 24 h equilibration).
- Temperature dependence : Perform van’t Hoff analysis (ln S vs. 1/T) to quantify enthalpy/entropy contributions .
- Impurity profiling : Use LC-MS to detect trace surfactants or residual salts (e.g., from synthesis) that artificially enhance solubility .
Methodological Recommendations
Q. What computational tools predict the compound’s reactivity in nucleophilic aromatic substitution?
Answer:
Q. How to design stability studies under physiological conditions?
Answer:
- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) with LC-MS monitoring (0–48 h). Detect degradation products (e.g., ester hydrolysis to carboxylic acid) .
- Photostability : Expose to UV light (320–400 nm) in a solar simulator; quantify nitro group reduction via UV-Vis (λ = 450 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
